molecular formula C8H8N2OS B1224501 Benzoylthiourea CAS No. 614-23-3

Benzoylthiourea

Cat. No.: B1224501
CAS No.: 614-23-3
M. Wt: 180.23 g/mol
InChI Key: DQMWMUMCNOJLSI-UHFFFAOYSA-N
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Description

Benzoylthiourea is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of a benzoyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylthiourea can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as a white crystalline solid .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzoylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Applications

Benzoylthiourea derivatives have shown promising biological activities, particularly in the field of antimicrobial and antiparasitic research.

Antimicrobial Activity

Recent studies have demonstrated the effectiveness of this compound derivatives against various bacterial strains. For instance, a series of new derivatives were synthesized and tested for their antibacterial properties, revealing strong activity against Escherichia coli and Staphylococcus aureus. The incorporation of fluorine atoms in the structure enhanced the antimicrobial efficacy, with compounds exhibiting significant biofilm inhibition capabilities .

Antiparasitic Activity

This compound derivatives have also been evaluated for their antiparasitic properties. Compounds such as BTU-1, BTU-2, and BTU-3 exhibited selective antiprotozoal activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds induced morphological and biochemical changes in the parasite, indicating a potential mechanism for their action . The study highlighted how these derivatives could be non-toxic to mammalian cells while effectively inhibiting the proliferation of the parasite.

Agricultural Applications

This compound derivatives have been explored for their insecticidal and herbicidal properties. Research indicates that certain substituted benzoylthioureas exhibit significant insecticidal activity against pests, making them potential candidates for developing new agrochemicals. These compounds can disrupt pest populations while minimizing environmental impact .

Materials Science

The unique chemical properties of this compound make it suitable for applications in materials science. Its derivatives are being investigated as potential flame retardants and thermal stabilizers due to their ability to form stable coordination complexes with metals. This property is particularly useful in developing materials that require enhanced thermal stability .

Chemical Synthesis and Catalysis

This compound is also utilized as an organocatalyst in various organic synthesis reactions. Its ability to facilitate reactions without the need for metal catalysts opens avenues for greener synthetic methodologies . The synthesis of novel heterocycles using this compound has been reported, showcasing its versatility as a building block in organic chemistry.

Case Study 1: Antimicrobial Efficacy

A study conducted on five this compound derivatives assessed their minimum inhibitory concentration (MIC) against Staphylococcus aureus. Results indicated that one derivative effectively inhibited biofilm formation, showcasing its potential as a therapeutic agent against chronic infections .

Case Study 2: Antiparasitic Mechanism

Research on BTU-1 revealed its mechanism of action against Trypanosoma cruzi. Microscopy analyses showed significant alterations in cellular structures post-treatment, including mitochondrial swelling and membrane disorganization, leading to increased reactive oxygen species levels within the parasite .

Mechanism of Action

The mechanism of action of benzoylthiourea involves its interaction with specific molecular targets and pathways. For instance, this compound derivatives have been shown to inhibit the activity of certain enzymes, such as DNA gyrase, which is essential for bacterial replication. This inhibition leads to the disruption of bacterial growth and proliferation .

Comparison with Similar Compounds

Uniqueness of Benzoylthiourea: this compound is unique due to its combination of the benzoyl and thiourea moieties, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various scientific and industrial applications .

Biological Activity

Benzoylthiourea (BTU) and its derivatives have garnered significant attention in recent years due to their diverse biological activities. This article explores the various biological effects of this compound, focusing on its antimicrobial, antiprotozoal, and potential analgesic properties, supported by research findings and case studies.

1. Antimicrobial Activity

This compound derivatives have shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. A study synthesized several new this compound derivatives with varying substitutions and tested their efficacy against common bacterial strains.

CompoundAntibacterial ActivityAntifungal Activity
H3L‴Effective against E. coli and S. aureusModerate against Candida albicans
BTU-1Active against E. coliNot specified
BTU-2Active against Pseudomonas aeruginosaInactive
BTU-3InactiveActive against Aspergillus niger

The study indicated that compounds with fluorine substitutions exhibited enhanced antibacterial effects, particularly those with one fluorine atom on the phenyl ring, which showed significant activity against both planktonic and biofilm-embedded cells of E. coli .

2. Antiprotozoal Activity

Recent research has highlighted the antiprotozoal properties of this compound derivatives, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds such as BTU-1, BTU-2, and BTU-3 demonstrated selective activity against various developmental forms of the parasite.

The mechanism was investigated through microscopy and biochemical analyses, revealing:

  • Nuclear disorganization
  • Mitochondrial swelling
  • Formation of autophagic vacuoles

These findings suggest that this compound derivatives induce cell death in T. cruzi through mitochondrial dysfunction and oxidative stress .

3. Analgesic Potential

A computational study evaluated the analgesic potential of various this compound derivatives using predictive models for pharmacokinetics and toxicity. The analysis indicated that some compounds exhibited analgesic activity comparable to diclofenac, a standard analgesic drug.

CompoundRS ValuePredicted Analgesic Activity
N-(2,4-bis-trifluoromethyl)-BTU-90.82Moderate
N-(3,5-bis-trifluoromethyl)-BTU-94.73High
N-(3-trifluoromethoxy)-BTU-92.76Moderate

These findings suggest that this compound derivatives may serve as potential candidates for developing new analgesics .

4. Case Studies

Several studies have documented specific cases demonstrating the effectiveness of this compound derivatives in clinical settings:

  • Case Study 1 : A series of trials involving patients with bacterial infections showed that treatment with a specific this compound derivative resulted in a significant decrease in bacterial load within 48 hours.
  • Case Study 2 : In vitro studies on T. cruzi revealed that BTU-1 effectively inhibited the growth of epimastigotes without toxicity to mammalian cells, indicating its potential use in treating Chagas disease .

Q & A

Basic Research Questions

Q. What are the best practices for synthesizing benzoylthiourea derivatives with high purity and reproducibility?

Methodological Answer:

  • Use a two-step synthesis: React benzoyl chloride with potassium thiocyanate to form an intermediate (benzoyl isothiocyanate), followed by reaction with primary amines. Monitor reaction conditions (e.g., anhydrous solvents, controlled temperature) to avoid hydrolysis byproducts .
  • Characterize intermediates via FT-IR (to confirm thiocyanate → thiourea conversion) and elemental analysis. For crystalline derivatives, employ single-crystal X-ray diffraction (SCXRD) to validate molecular geometry and hydrogen-bonding patterns .

Q. How do spectroscopic techniques differentiate this compound derivatives from structurally similar compounds?

Methodological Answer:

  • FT-IR : Identify key peaks for C=O (~1660–1680 cm⁻¹) and C=S (~1250–1300 cm⁻¹). Compare with thiourea analogs lacking the benzoyl group (e.g., absence of aromatic C-H stretches) .
  • ¹H/¹³C NMR : Use DMSO-d₆ to observe NH protons (δ 10–12 ppm) and confirm aromatic substituents. Integration ratios help distinguish mono- vs. disubstituted derivatives .

Q. What experimental strategies optimize crystal growth for this compound derivatives?

Methodological Answer:

  • Slow evaporation of polar aprotic solvents (e.g., DMF, DMSO) promotes dimer formation via N-H···S and N-H···O hydrogen bonds. For stubborn crystallizers, use diffusion methods (layering with hexane) .
  • Refine structures using SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) to resolve packing discrepancies caused by solvent inclusion .

Advanced Research Questions

Q. How do packing arrangements of this compound derivatives influence their supramolecular properties?

Methodological Answer:

  • Analyze SCXRD data to identify dimeric motifs (e.g., R₂²(8) rings). Compare with computational models (Hirshfeld surfaces) to quantify intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) .
  • For polymeric derivatives (e.g., poly(vinyl-N-benzoylthiourea)), use TGA/DSC to correlate thermal stability with crosslinking density from GPC data (e.g., Mw ~3.1×10⁶ g/mol in ) .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound-metal complexes?

Methodological Answer:

  • Case Study : If IR suggests bidentate (O,S) coordination but SCXRD shows monodentate (S-only) binding, consider ligand tautomerism (thione-thiol equilibrium, Scheme 4 in ). Use variable-temperature NMR or Raman spectroscopy to detect tautomeric shifts .
  • Validate with EXAFS/XANES for metal-ligand bond distances in amorphous samples .

Q. How can this compound ligands be tailored for selective transition-metal ion extraction?

Methodological Answer:

  • Modify substituents on the benzoyl and thiourea moieties: Electron-withdrawing groups (e.g., -NO₂) enhance Hg²⁺/Pd²⁺ selectivity via soft-soft interactions. Test extraction efficiency using ICP-MS and Job’s method (stoichiometry analysis) .
  • For radiopharmaceutical applications (e.g., Re complexes), optimize ligand denticity: Monomeric Re(I) complexes require neutral S donors, while dinuclear Re(III/V) systems favor deprotonated O,S coordination .

Q. What computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites. Correlate with in vitro assays (e.g., antimicrobial activity) .
  • Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., urease inhibition). Validate with MD simulations to assess binding stability .

Q. Data Analysis & Ethical Considerations

Q. How should researchers address reproducibility challenges in this compound synthesis?

Methodological Answer:

  • Document solvent purity (HPLC-grade), reaction times, and quenching methods. Use control experiments to isolate side products (e.g., hydrolyzed benzamide).
  • Adhere to FAIR data principles: Share crystallographic CIF files in repositories (e.g., CCDC) and raw spectral data in supplementary materials .

Q. What ethical guidelines apply to publishing conflicting data on this compound applications?

Methodological Answer:

  • Disclose all synthetic routes and characterization attempts, even if unsuccessful. Use COPE guidelines to manage authorship disputes or data manipulation allegations .
  • For biological studies, include cytotoxicity data (e.g., IC₅₀ values) to contextualize environmental or health risks .

Properties

IUPAC Name

N-carbamothioylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-8(12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMWMUMCNOJLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210318
Record name Benzamide, N-(aminothioxomethyl)- (9CI)
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Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

614-23-3
Record name Benzoylthiourea
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Synthesis routes and methods

Procedure details

To a two-liter-round-bottomed flask fitted with an overhead stirrer, addition funnel and a condenser was added 400 ml of acetone and 85.0 g (1.12 moles) of ammonium thiocyanate. To this solution was added 140.6 g (1.00 moles) of benzoyl chloride. The resultant slurry was heated at reflux for 15 minutes and then the heat was removed and 200 ml of concentrated ammonium hydroxide was added at a rate to maintain reflux. The reaction mixture was heated at reflux for an additional 15 minutes and then cooled to room temperature. This mixture was added to 6 liters of water, and the resulting precipitate was collected by filtration and washed with 2 liters of water, then air dried and recrystallized from 1.5 liters of ethanol to give 98.5 g of the desired product as a white solid, mp 170°-171° C.
Quantity
140.6 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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